molecular formula C23H28ClN3O2 B041424 Deschloroaripiprazole CAS No. 203395-81-7

Deschloroaripiprazole

Katalognummer B041424
CAS-Nummer: 203395-81-7
Molekulargewicht: 413.9 g/mol
InChI-Schlüssel: YZWZYPOWFMWSAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deschloroaripiprazole (DCA) is a novel antipsychotic drug that shows promise in treating schizophrenia and other mental health disorders. It is a derivative of aripiprazole, an atypical antipsychotic drug that has been used in the treatment of schizophrenia since the mid-1990s. DCA has been studied extensively in laboratory experiments and clinical trials, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments are well-understood.

Wissenschaftliche Forschungsanwendungen

Cariprazine and Its Pharmacological Profile

Cariprazine Overview Cariprazine is a novel atypical antipsychotic drug approved for treating adults with schizophrenia and bipolar manic or mixed episodes. It exhibits a partial agonist action on dopamine D2, D3 receptors, and serotonin 5-HT1A receptors, with antagonist effects on 5-HT2A, 5-HT2B, and H1 receptors. This pharmacological differentiation from other antipsychotics, both typical and atypical, is noteworthy. Cariprazine and its metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), have a unique pharmacokinetic profile that contributes to its effectiveness and safety in treating bipolar I disorder and schizophrenia (Patel et al., 2022).

Clinical Applications and Efficacy The clinical efficacy of Cariprazine has been demonstrated in various studies, showcasing its potential benefits as a therapeutic alternative in addressing the clinical needs for better therapy in severe neuropsychiatric conditions. Cariprazine's ability to address a wide array of psychopathological symptoms, including reality distortion, disorganized thought, negative symptoms, mood disturbances, anhedonia, and cognitive impairment, is attributed to its predominantly D3 receptor preferring affinity. This functional selectivity, according to the prevailing neuronal environment, contributes to its efficacy across a broad spectrum of symptoms and to a favorable side effect profile. Cariprazine may be particularly advantageous for patients with predominant negative and cognitive symptoms of schizophrenia, as well as those with metabolic syndrome (Batinić et al., 2021).

Pharmacokinetic Considerations Cariprazine's pharmacokinetics is less dependent on cytochrome P450 enzymes than other drugs in its class, resulting in greater consistency across patients with different genotypes. This pharmacokinetic profile, characterized by the nonenzymatic clearance of Cariprazine, ensures more stable and predictable drug levels in the body, potentially reducing the risk of adverse reactions and increasing treatment efficacy (Vasiliu, 2023).

Wirkmechanismus

Target of Action

Deschloroaripiprazole, like its parent compound aripiprazole, is believed to primarily target dopaminergic D2 and D3 receptors , as well as serotonin 5-HT1A and 5-HT2A receptors . These receptors play crucial roles in regulating mood, cognition, and behavior.

Mode of Action

This compound acts as a partial agonist at the D2 and 5-HT1A receptors, and as an antagonist at the 5-HT2A receptor . This means it can both stimulate and inhibit dopamine, depending on the receptor and the context .

Biochemical Pathways

The biochemical pathways affected by this compound are likely similar to those affected by aripiprazole, given their similar receptor targets. These pathways include dopaminergic and serotonergic pathways , which are involved in mood regulation and other cognitive functions . .

Pharmacokinetics

Aripiprazole is metabolized by cytochrome P450 (CYP) 2D6 and CYP3A4, which mainly form its active metabolite dehydro-aripiprazole . Given the structural similarity, deschloroariprazole is likely to have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The genetic polymorphism of CYP2D6 can cause variability in plasma concentrations, suggesting that genotype may influence the bioavailability of this compound .

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of aripiprazole, given their similar modes of action. Aripiprazole’s effects include modulation of dopaminergic and serotonergic neurotransmission, which can help to alleviate symptoms of conditions like schizophrenia, bipolar disorder, and major depressive disorder .

Biochemische Analyse

Biochemical Properties

Deschloroaripiprazole interacts with various enzymes and proteins in biochemical reactions. It is a solid compound with a melting point of 118-119°C

Cellular Effects

It has been found to form a complex with human serum albumin , which could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex and involves multiple cellular pathways. It has been suggested that the induced CD spectra are related to the molecular motions and dynamic interactions of this compound in human serum albumin

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been suggested that the response to the drug and the risk of adverse metabolic effects can be related to gene polymorphisms

Eigenschaften

IUPAC Name

7-[4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWZYPOWFMWSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

203395-81-7
Record name Deschloro aripiprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203395817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESCHLORO ARIPIPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353J3NU2S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.